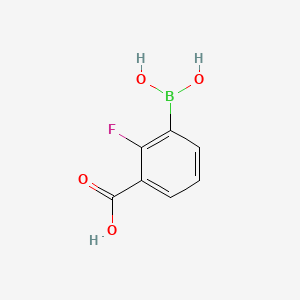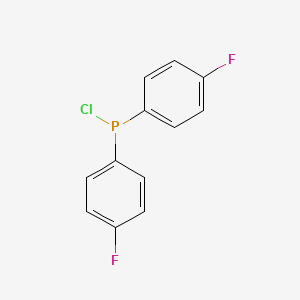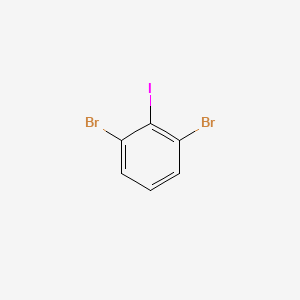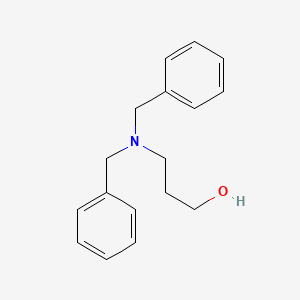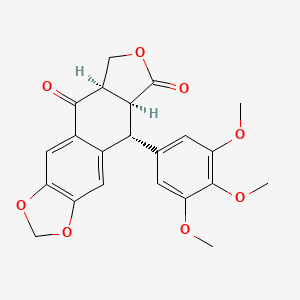
苦马豆素
描述
Picropodophyllone is an aryltetralin lignan isolated from the leaves of Podophyllum hexandrum. It is known for its antifungal properties and is a significant compound in the study of natural products and their biological activities .
科学研究应用
鬼臼毒素酮具有广泛的科学研究应用:
化学: 它被用作研究芳基四氢萘木脂素的化学行为的模型化合物。
生物学: 鬼臼毒素酮因其抗真菌特性及其对各种生物系统的影响而受到研究。
医药: 研究表明,鬼臼毒素酮具有潜在的抗癌特性,使其成为开发新的治疗剂的候选药物.
工业: 它用于开发抗真菌剂和其他生物活性化合物.
作用机制
鬼臼毒素酮主要通过其抗真菌活性发挥作用。它通过干扰真菌细胞壁的合成和破坏其细胞过程来抑制真菌细胞的生长。 所涉及的分子靶标和途径包括抑制真菌细胞存活所必需的关键酶和蛋白质 .
准备方法
合成路线和反应条件
鬼臼毒素酮的合成涉及用乙氧羰基二甲基亚砜甲基化物对合适的查耳酮进行环丙烷化。 然后用氯化锡在硝基甲烷中处理所得的环丙烷酮 .
工业生产方法
鬼臼毒素酮的工业生产方法没有被广泛记录。 该过程通常涉及从鬼臼属六药鬼臼的叶子中提取,然后使用色谱技术进行纯化 .
化学反应分析
反应类型
鬼臼毒素酮会发生各种化学反应,包括:
氧化: 此反应通常涉及使用氧化剂将鬼臼毒素酮转化为其氧化衍生物。
还原: 还原反应可以使用还原剂进行,以产生鬼臼毒素酮的还原形式。
取代: 取代反应涉及将鬼臼毒素酮中的一个官能团替换为另一个。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应。
形成的主要产物
相似化合物的比较
属性
IUPAC Name |
(5aR,8aS,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCQYPPCSYRZOT-MJXNMMHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197246 | |
| Record name | Picropodopyllotoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-48-5 | |
| Record name | (-)-Picropodophyllone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picropodopyllotoxone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picropodopyllotoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of Picropodophyllone?
A1: Picropodophyllone is characterized by its aryltetralin skeleton, a common feature of podophyllotoxin-related lignans. It possesses a lactone ring, a ketone group at C-9, and various substituents on the aromatic rings that influence its biological activity.
Q2: Can you elaborate on the methods used to identify and quantify Picropodophyllone in plant extracts?
A2: Thin Layer Chromatography (TLC) coupled with scanning densitometry has been successfully employed for the separation and quantification of Picropodophyllone and other lignans in plant materials like Diphylleia sinensis []. High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the identification and analysis of aryltetralin lignans, including Picropodophyllone [, ].
Q3: Has Picropodophyllone been chemically synthesized, and what insights have these syntheses provided?
A3: Yes, several total syntheses of (±)-Picropodophyllone have been reported [, , , , , ]. These syntheses often involve strategies like cyclopropanation of chalcones followed by ring expansion to form the tetralone core, highlighting the key structural features of this molecule. Additionally, biomimetic approaches mimicking the biosynthetic pathways in plants, using reagents like CrO3-HBF4-MeCN, have also been explored [].
Q4: What is known about the stability of Picropodophyllone?
A4: While specific stability data for Picropodophyllone may be limited in the provided research, the presence of the lactone ring and ketone group suggests potential sensitivity to hydrolytic conditions (e.g., strong acids or bases). Further research is needed to fully characterize its stability profile under various conditions such as temperature, pH, and exposure to light and oxygen.
Q5: Have any studies investigated the potential environmental impact of Picropodophyllone?
A5: The provided research does not delve into the environmental impact or degradation of Picropodophyllone. Considering its natural origin and potential biological activity, future studies assessing its ecotoxicological effects and degradation pathways would be valuable.
Q6: Is there any information about the potential immunogenicity or interaction of Picropodophyllone with drug transporters and metabolizing enzymes?
A6: The provided research focuses primarily on the chemical synthesis and characterization of Picropodophyllone, with limited information regarding its pharmacological properties, including immunogenicity, drug transporter interactions, or effects on metabolizing enzymes. Further research is needed to explore these aspects.
Q7: Are there alternative compounds or substitutes with similar structural features or biological activities to Picropodophyllone?
A7: Yes, the research highlights several compounds structurally related to Picropodophyllone, including podophyllotoxin, dehydropodophyllotoxin, and podophyllotoxone [, , , , ]. These compounds, often found alongside Picropodophyllone in plant sources, share the aryltetralin core and exhibit various biological activities, making them interesting subjects for comparative studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-Cyanoethyl)thio]phthalimide](/img/structure/B1587495.png)
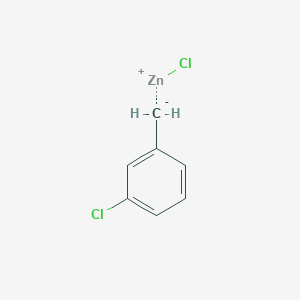
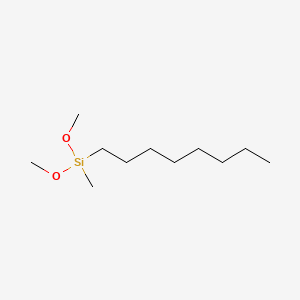
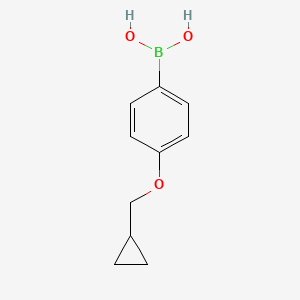
![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)
